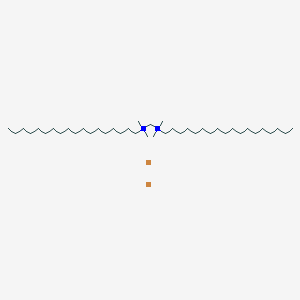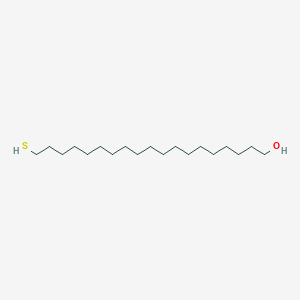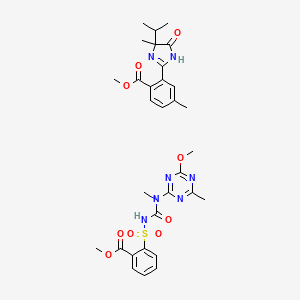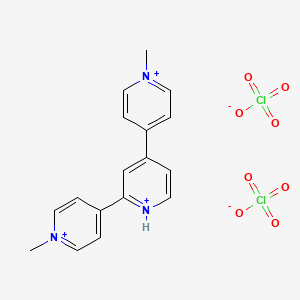
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate is a quaternary pyridinium salt. This compound is part of a broader class of substances known as viologens, which are characterized by their multiple quaternarized pyridyl rings. Viologens are known for their versatile applications in various fields, including chemistry, biology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate typically involves the quaternization of pyridine derivatives. A common method includes the reaction of 4,4’-bipyridine with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere . The reaction is usually carried out in a flame-dried Schlenk tube to prevent moisture from affecting the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are often characterized by distinct colors.
Reduction: It can be reduced to form neutral species, which can further participate in electron transfer reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to introduce various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields radical cations, while reduction results in neutral species.
Wissenschaftliche Forschungsanwendungen
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active material in electrochemical devices and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of conductive polymers and as a component in electrochromic devices
Wirkmechanismus
The mechanism of action of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate involves its ability to undergo reversible redox reactions. The compound can exist in multiple oxidation states, which allows it to participate in electron transfer processes. These redox properties are crucial for its applications in electrochemical devices and as a catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(methylene)bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS)nickel (II): This compound also features quaternarized pyridyl rings and is used in similar applications.
1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS) platinum (II): Another related compound with applications in material science and electrochemistry.
Uniqueness
What sets 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate apart is its unique structure, which allows for extended conjugation between the pyridinium rings. This extended conjugation enhances its redox properties and makes it particularly useful in applications requiring stable and reversible redox states.
Eigenschaften
CAS-Nummer |
113919-74-7 |
|---|---|
Molekularformel |
C17H18Cl2N3O8+ |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C17H17N3.2ClHO4/c1-19-9-4-14(5-10-19)16-3-8-18-17(13-16)15-6-11-20(2)12-7-15;2*2-1(3,4)5/h3-13H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-1 |
InChI-Schlüssel |
AXOJNYFAXANIJV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
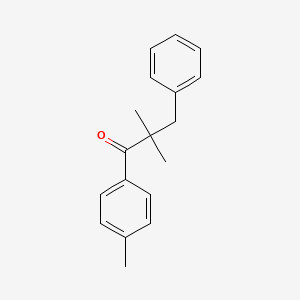
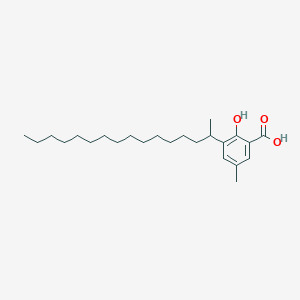
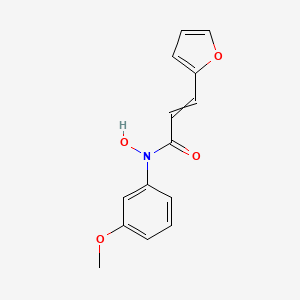
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
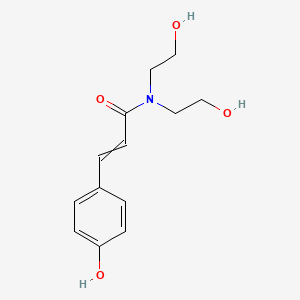
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
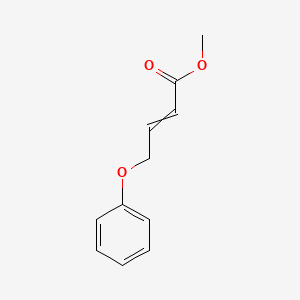
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
